Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
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Overview
Description
Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group and a carboxylate ester group attached to a tetrahydronaphthalene backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Formation of Tetrahydronaphthalene: The naphthalene derivative undergoes hydrogenation to form tetrahydronaphthalene.
Amination: The tetrahydronaphthalene is then subjected to amination reactions to introduce the amino group at the desired position.
Esterification: The carboxylate ester group is introduced through esterification reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and carboxylate ester group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with receptors or enzymes involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
- Rel-methyl (1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
- Rel-methyl (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
- Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Uniqueness
Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13;/h2-5,10-11H,6-7,13H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
FRDRJCABEKGFPN-VZXYPILPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC2=CC=CC=C2[C@H]1N.Cl |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2C1N.Cl |
Origin of Product |
United States |
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